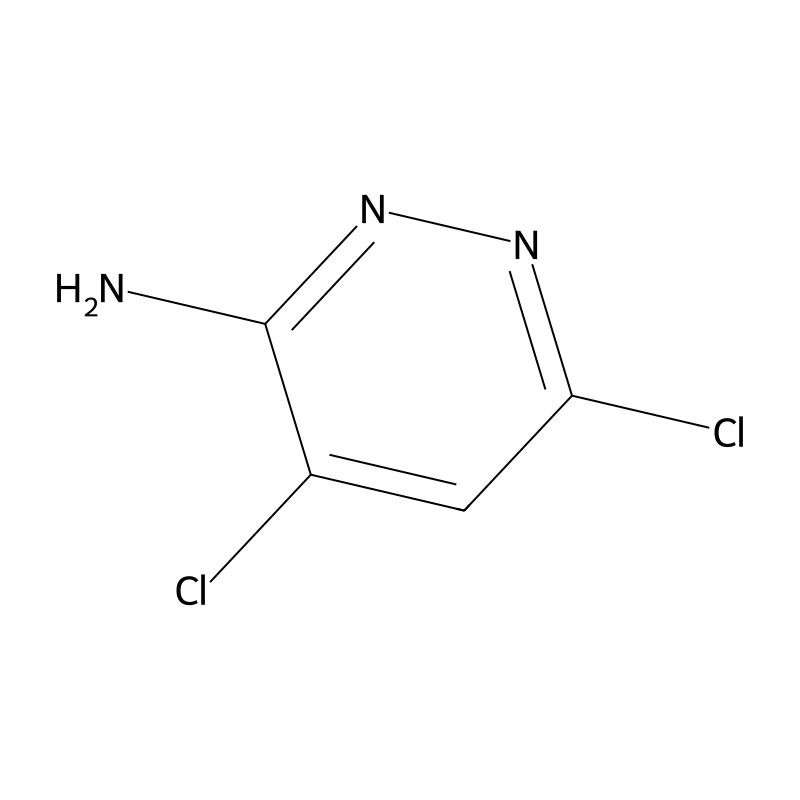4,6-Dichloropyridazin-3-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4,6-Dichloropyridazin-3-amine is an organic compound with the molecular formula CHClN. It features a pyridazine ring substituted at the 4 and 6 positions with chlorine atoms and at the 3 position with an amino group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity.
- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, such as amines or alcohols, under appropriate conditions .
- Reduction Reactions: The amino group can undergo reduction to form different derivatives, which may enhance its biological activity .
- Condensation Reactions: It can react with carbonyl compounds to form imines or amines, expanding its utility in synthetic organic chemistry .
The biological activity of 4,6-dichloropyridazin-3-amine has been explored in several studies. It exhibits:
- Antimicrobial Properties: Some derivatives of this compound have shown effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary studies suggest it may inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological research .
- Enzyme Inhibition: It has been noted for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
Several methods exist for synthesizing 4,6-dichloropyridazin-3-amine:
- From 3-Amino-6-chloropyridazine: This method involves reacting 3-amino-6-chloropyridazine with appropriate chlorinating agents under controlled conditions to introduce the second chlorine atom .
- Direct Chlorination: The compound can be synthesized through chlorination of pyridazine derivatives using reagents such as phosphorus oxychloride or sulfuryl chloride under specific reaction conditions .
- Multi-step Synthesis: Starting from simpler pyridazine derivatives, multi-step synthesis involving various functional group transformations can yield 4,6-dichloropyridazin-3-amine efficiently.
4,6-Dichloropyridazin-3-amine has several applications:
- Pharmaceuticals: Its derivatives are being investigated for use as potential drugs due to their biological activities.
- Agrochemicals: The compound may serve as a precursor for developing herbicides or fungicides.
- Material Science: It can be used in synthesizing polymers or other materials with specific properties due to its reactive nature.
Interaction studies involving 4,6-dichloropyridazin-3-amine focus on its binding affinity with various biological targets. Notable findings include:
- Protein Binding Studies: Investigations have shown that this compound can bind effectively to certain proteins, which may influence its pharmacokinetics and therapeutic efficacy.
- Metabolic Pathways: Studies have examined how this compound is metabolized in biological systems, providing insights into its safety and potential side effects.
Several compounds share structural similarities with 4,6-dichloropyridazin-3-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-6-chloropyridazine | CHClN | Lacks the second chlorine at position 4 |
| 4-Aminopyridazine | CHN | Contains an amino group at position 4 |
| 2-Chloro-5-nitropyridazine | CHClNO | Contains a nitro group instead of an amino group |
| 5-Chloro-pyridazine | CHClN | Substituted only at position 5 |
The presence of two chlorine atoms at the 4 and 6 positions distinguishes 4,6-dichloropyridazin-3-amine from these similar compounds, potentially enhancing its reactivity and biological activity compared to others in this class.








